5-{3-[(Cyclopropylcarbonyl)amino]phenyl}nicotinic acid
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Overview
Description
5-{3-[(Cyclopropylcarbonyl)amino]phenyl}nicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a cyclopropylcarbonyl group and an amino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{3-[(Cyclopropylcarbonyl)amino]phenyl}nicotinic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Nicotinic Acid Core: The nicotinic acid core can be synthesized via the oxidation of 3-picoline.
Introduction of the Cyclopropylcarbonyl Group: This step involves the reaction of cyclopropylcarbonyl chloride with the amino group on the phenyl ring, typically using a base such as triethylamine to facilitate the reaction.
Coupling with the Nicotinic Acid Core: The final step involves coupling the substituted phenyl ring with the nicotinic acid core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylcarbonyl group.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
5-{3-[(Cyclopropylcarbonyl)amino]phenyl}nicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-{3-[(Cyclopropylcarbonyl)amino]phenyl}nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group can enhance binding affinity to certain targets, while the nicotinic acid core may facilitate interactions with nicotinic receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Nicotinic Acid Derivatives: Compounds like 3-pyridinecarboxylic acid and 6-methylnicotinic acid share the nicotinic acid core but differ in their substituents.
Cyclopropylcarbonyl Compounds: Molecules such as cyclopropylcarbonyl chloride and cyclopropylamine feature the cyclopropylcarbonyl group but lack the nicotinic acid core.
Uniqueness: 5-{3-[(Cyclopropylcarbonyl)amino]phenyl}nicotinic acid is unique due to the combination of the cyclopropylcarbonyl group and the nicotinic acid core, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[3-(cyclopropanecarbonylamino)phenyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(10-4-5-10)18-14-3-1-2-11(7-14)12-6-13(16(20)21)9-17-8-12/h1-3,6-10H,4-5H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIGZUOOMDQPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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